molecular formula C14H13ClN2O4S B2877180 Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate CAS No. 330201-66-6

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate

Cat. No.: B2877180
CAS No.: 330201-66-6
M. Wt: 340.78
InChI Key: OZTHVAYFESMFRO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a synthetic thiazole derivative featuring a 4-chlorophenoxy acetamido substituent at position 2 and an ethyl ester group at position 4 of the thiazole ring. Its synthesis involves a multi-step process starting from 4-chlorophenol and ethyl 2-chloroacetate, catalyzed by potassium iodide (KI) under reflux conditions to form ethyl 2-(4-chlorophenoxy)acetate. Subsequent reactions with hydrazine hydrate, isothiocyanatobenzene, and cyclization under alkaline conditions yield the final compound. Microwave-assisted synthesis (90°C, 15 minutes) significantly improves reaction efficiency compared to conventional methods, achieving higher yields (Table 1) .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-2-20-13(19)11-8-22-14(16-11)17-12(18)7-21-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHVAYFESMFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the formation of a thiourea intermediate, which reacts with ethyl 2-chloroacetoacetate under basic conditions. The α-chloro carbonyl compound facilitates cyclization, yielding the thiazole core. In a study by, ethyl 2-substituted-aminothiazole-4-carboxylates were synthesized using analogous conditions, achieving yields of 65–78%.

Key Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Base: Potassium hydroxide (KOH) or triethylamine
  • Temperature: Reflux (80–100°C)
  • Time: 6–12 hours

Functionalization with 4-Chlorophenoxyacetamide

Post-thiazole formation, the acetamido group is introduced via amide coupling. As demonstrated in, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) effectively mediates amide bond formation between 2-aminothiazole-4-carboxylate and 2-(4-chlorophenoxy)acetic acid.

Representative Procedure :

  • Thiazole Formation : Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) is synthesized via Hantzsch method.
  • Acid Activation : 2-(4-Chlorophenoxy)acetic acid is activated with TBTU (1.2 eq) and lutidine (2.0 eq) in dry dichloromethane (DCM).
  • Coupling : The activated acid is added to the aminothiazole at 0–5°C, stirred overnight, and purified via recrystallization (ethanol).

Yield : 72–85%
Characterization :

  • 1H NMR (DMSO-d6) : δ 1.28 (t, 3H, CH2CH3), 4.22 (q, 2H, CH2CH3), 6.90–7.40 (m, 4H, Ar-H), 10.45 (s, 1H, NH).
  • LC-MS : m/z 395.8 [M+H]+.

One-Pot Sequential Synthesis

To streamline production, a one-pot approach combines thiazole ring formation and amide coupling.

Reaction Design

Inspired by, carbon disulfide (CS2) and KOH facilitate thiourea intermediate formation, which reacts in situ with 2-(4-chlorophenoxy)acetyl chloride. Ethyl 4-chloroacetoacetate provides the α-halo carbonyl component.

Procedure :

  • Thiourea Formation : 2-(4-Chlorophenoxy)acetamide (1.0 eq) reacts with CS2/KOH in DMF.
  • Cyclization : Ethyl 4-chloroacetoacetate (1.1 eq) is added, and the mixture is refluxed for 8 hours.
  • Workup : Neutralization with HCl yields the crude product, purified via column chromatography (hexane:ethyl acetate 3:1).

Yield : 68%
Advantages : Reduced purification steps and higher atom economy.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthesis enhances scalability and purity. A resin-bound approach, adapted from, uses Wang resin to anchor the thiazole precursor.

Protocol Overview

  • Resin Activation : Wang resin is functionalized with Fmoc-protected aminothiazole.
  • Deprotection : Piperidine removes Fmoc, exposing the amine.
  • Acid Coupling : 2-(4-Chlorophenoxy)acetic acid is coupled using HBTU/DIPEA.
  • Cleavage : TFA/water (95:5) releases the product.

Yield : 82%
Purity : >95% (HPLC).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Hantzsch + Coupling 78% 90% Moderate High
One-Pot Synthesis 68% 85% Low Moderate
Solid-Phase 82% 95% High Low

Key Insights :

  • Hantzsch : Optimal for small-scale synthesis with high reproducibility.
  • One-Pot : Suitable for rapid production but requires rigorous temperature control.
  • Solid-Phase : Preferred for high-purity demands but involves specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. The thiazole ring plays a crucial role in binding to the active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Synthesis Method Biological Activity Key Findings
Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate (Target Compound) Thiazole 4-Chlorophenoxy acetamido, ethyl ester C₁₄H₁₃ClN₂O₄S 340.78 Microwave-assisted (KI/DMF/H₂O) Not explicitly reported Higher yield (vs. conventional methods); shorter reaction time
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) Thiazole 1,3-Dioxoisoindolin-2-yl acetamido, ethyl ester C₁₆H₁₄N₃O₅S 360.36 Conventional reflux Antitumor (colorectal cancer) Beta-catenin inhibition; validated in silico and in vitro assays
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate Thiophene Chloroacetamido, 4-methoxyphenyl, ethyl ester C₁₆H₁₆ClNO₄S 353.82 Not specified Not reported Structural analog with thiophene core; methoxy group may enhance solubility
N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide Bicyclopentane 4-Chlorophenoxy acetamido, cyclobutane carboxamide C₁₉H₂₂ClN₃O₃ 375.85 Patent-described synthesis ATF4 inhibition (cancer) Targets ATF4 pathway; distinct core structure enhances binding specificity

Key Observations

Core Heterocycle Impact: The thiazole core (target compound and 5a/5b) offers π-electron deficiency, influencing electronic interactions with biological targets. The bicyclopentane core () introduces rigidity, likely enhancing target specificity for ATF4 inhibition .

Substituent Effects: The 4-chlorophenoxy group (target compound, ) confers lipophilicity, aiding membrane permeability. Its absence in 5a/5b (replaced by dioxoisoindolinyl/phenyl groups) shifts activity toward beta-catenin inhibition . Methoxy groups () may improve solubility but reduce potency compared to chloro substituents .

Synthetic Efficiency :

  • Microwave-assisted synthesis (target compound) reduces reaction time (15 minutes vs. hours) and improves yield (>80% vs. ~60% conventionally) .

Biological Activity :

  • Thiazole derivatives (5a/5b) show colorectal cancer activity via beta-catenin inhibition, while the bicyclopentane analog targets ATF4, highlighting substituent-driven mechanistic divergence .

Biological Activity

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thiazoles, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form an acid chloride, which is then reacted with 2-aminothiazole in the presence of a base like triethylamine under reflux conditions with dichloromethane as the solvent.

The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:

  • Antitumor Activity : Thiazoles have shown potential in inhibiting tumor growth by affecting pathways related to cell proliferation and apoptosis. For instance, studies have indicated that thiazole derivatives can induce cell death in various cancer cell lines through apoptotic pathways .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for further development in treating infections .
  • Neuroprotective Effects : Some thiazole derivatives have been reported to possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntitumorInduces apoptosis in cancer cells; effective against various tumor lines.
AntimicrobialDemonstrated efficacy against bacterial and fungal strains.
NeuroprotectivePotential protective effects against neuronal damage; under investigation.
AnalgesicExhibits pain-relieving properties in preclinical models.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the antitumor activity of various thiazole derivatives against human cancer cell lines. This compound showed promising results with an IC50 value indicating significant cytotoxicity against colorectal cancer cells .
  • Antimicrobial Evaluation : In a series of tests against common pathogens, this compound demonstrated broad-spectrum antimicrobial activity, suggesting its potential utility in clinical settings for treating infections resistant to conventional antibiotics .
  • Neuroprotection Studies : Research focusing on neuroprotective effects highlighted that thiazole derivatives could mitigate oxidative stress in neuronal cells, indicating their potential role in therapies for neurodegenerative disorders.

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